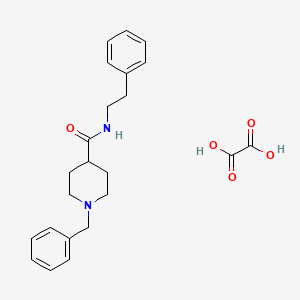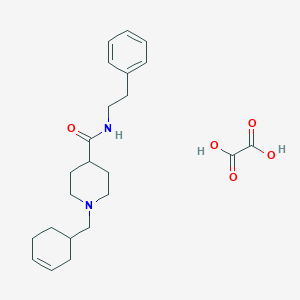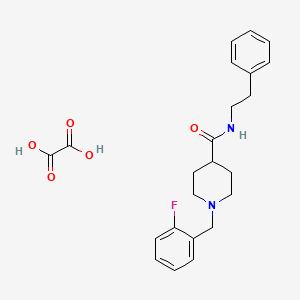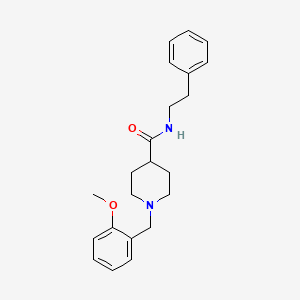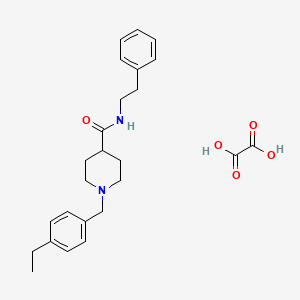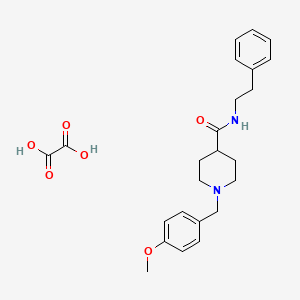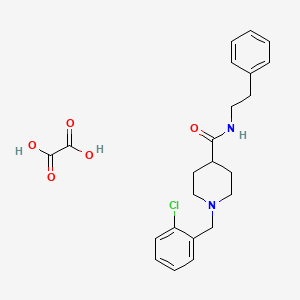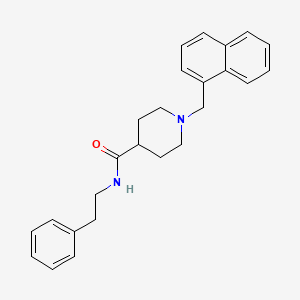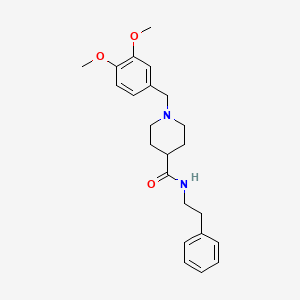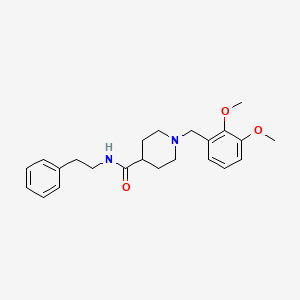
1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by a team of scientists at Upjohn Pharmaceuticals, but its use remained limited until the early 2000s when it began to appear on the recreational drug market. Despite its potential therapeutic value, U-47700 is classified as a Schedule I controlled substance in the United States and many other countries due to its high abuse potential and risk of overdose.
Mécanisme D'action
Like other opioids, 1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the body's natural pain relief system. It also has some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including pain relief, sedation, respiratory depression, and euphoria. It also has some antitussive effects, which makes it useful in cough suppression. However, these effects can also lead to overdose and death if the drug is abused.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, its high abuse potential and risk of overdose make it difficult to work with safely, and its classification as a controlled substance limits its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide, including the development of safer and more effective opioid analgesics, the investigation of its potential therapeutic value in the treatment of addiction and other conditions, and the development of new methods for detecting and preventing its abuse. However, these directions must be pursued with caution and with a focus on safety and ethical considerations.
Applications De Recherche Scientifique
1-(2,3-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide has been the subject of several scientific studies, primarily in the areas of pain management and addiction research. One study found that this compound was more effective than morphine at reducing pain in rats, while another study found that it was less effective at inducing physical dependence than other opioids such as fentanyl and heroin.
Propriétés
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-10-6-9-20(22(21)28-2)17-25-15-12-19(13-16-25)23(26)24-14-11-18-7-4-3-5-8-18/h3-10,19H,11-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXSCYQCIZKWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



